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Compound of Interest

Compound Name: (5-Chloro-thiazol-2-YL)acetic acid

CAS No.: 1363381-03-6

Cat. No.: B572595

Get Quote

Executive Summary
(5-Chloro-thiazol-2-yl)acetic acid is a high-value scaffold in medicinal chemistry, serving as a

bioisostere for phenylacetic acid derivatives.[2] Unlike its non-halogenated counterpart, the 5-

chloro substituent blocks the metabolically labile C5 position of the thiazole ring, significantly

enhancing metabolic stability (t1/2) in microsomal stability assays.[1][2] Furthermore, the

chlorine atom modulates the lipophilicity (logP) and electronic properties of the ring, influencing

the pKa of the acetic acid side chain.[1][2]

This guide provides a validated protocol for the regioselective synthesis of this core from

commercially available precursors and details its downstream application in amide library

generation and fragment-based drug discovery (FBDD).
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Property Value / Characteristic Impact on Drug Design

Molecular Formula C5H4ClNO2S
Compact fragment (MW

~177.6 g/mol )

C5-Position Chlorinated

Metabolic Blockade: Prevents

oxidation by CYP450

enzymes.

Acid Functionality pKa ~3.8 (Est.)[2]

Slightly more acidic than

phenylacetic acid due to

electron-withdrawing

thiazole/Cl.[2]

Reactivity
Electrophile (Acid) /

Nucleophile (C5-Cl*)

Acid is primary handle; C5-Cl

is stable but can participate in

Pd-catalyzed couplings under

forcing conditions.[2]

Validated Synthesis Protocol
The most robust route to (5-Chloro-thiazol-2-yl)acetic acid involves the regioselective

electrophilic chlorination of ethyl thiazol-2-ylacetate followed by hydrolysis. Direct chlorination

of the acid is possible but often leads to lower yields due to solubility issues and

decarboxylation risks.[1][2]

Phase A: Regioselective Chlorination (The NCS Route)
Principle: The C5 position of the 1,3-thiazole ring is the most electron-rich center, susceptible to

electrophilic aromatic substitution (SEAr).[1] Using N-Chlorosuccinimide (NCS) in a polar

aprotic solvent ensures mono-chlorination without over-halogenation.[2]

Reagents:

Ethyl thiazol-2-ylacetate (1.0 equiv)[3]

N-Chlorosuccinimide (NCS) (1.05 equiv)

Acetonitrile (ACN) or DMF (0.5 M concentration)
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Step-by-Step Protocol:

Dissolution: Charge a round-bottom flask with Ethyl thiazol-2-ylacetate and Acetonitrile

(ACN). Stir until fully dissolved.

Addition: Add NCS portion-wise over 15 minutes at room temperature (25°C). Note:

Exothermic reaction; monitor internal temperature.

Reaction: Heat the mixture to 50°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc

3:1) or LC-MS.[2] The product (Ethyl (5-chloro-thiazol-2-yl)acetate) will appear less polar

than the starting material.

Workup:

Concentrate ACN under reduced pressure.[1][2]

Redissolve residue in Ethyl Acetate (EtOAc).[2]

Wash with water (2x) and brine (1x) to remove succinimide by-products.

Dry over Na2SO4, filter, and concentrate.[1][2]

Purification: Flash column chromatography (SiO2, 0–20% EtOAc in Hexanes).

Yield Target: >85%[3][4][5][6][7]

Phase B: Ester Hydrolysis
Reagents:

Ethyl (5-chloro-thiazol-2-yl)acetate (from Phase A)

Lithium Hydroxide (LiOH·H2O) (2.0 equiv)

THF/Water (3:1 ratio)

Step-by-Step Protocol:

Dissolve the ester in THF/Water.[1][2]
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Add LiOH·H2O in one portion.[1][2][8]

Stir vigorously at room temperature for 2 hours. (LC-MS should show complete conversion to

the acid mass, [M-H]- = 176).

Acidification (Critical Step):

Cool the reaction on an ice bath (0°C).

Carefully adjust pH to ~2–3 using 1M HCl.[1][2] Precipitation of the product usually occurs.

[1]

Isolation:

If solid precipitates: Filter, wash with cold water, and dry in a vacuum oven at 40°C.[1][2]

If no precipitate: Extract with EtOAc (3x), dry (MgSO4), and concentrate.[1][2]

Yield Target: >90%[6]

Application: Amide Coupling Workflow
The primary utility of this scaffold is generating amide libraries.[1][2] Due to the electron-

withdrawing nature of the 5-chloro-thiazole ring, the carboxylic acid is activated but the

resulting active ester can be prone to hydrolysis. HATU is preferred over EDC/HOBt for

sterically hindered amines.[1][2]

Standard Operating Procedure (SOP) for Library
Synthesis
Reagents:

Acid: (5-Chloro-thiazol-2-yl)acetic acid (1.0 equiv)

Amine: R-NH2 (1.1 equiv)

Coupling Agent: HATU (1.2 equiv)
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Base: DIPEA (3.0 equiv)

Solvent: DMF (anhydrous)

Workflow:

Dissolve the Acid and DIPEA in DMF.[1][2]

Add HATU and stir for 5 minutes to form the activated At-complex.

Add the Amine.

Stir at RT for 12 hours.

Purification: For high-throughput applications, inject the crude reaction mixture directly onto a

Prep-HPLC (Reverse Phase C18, Water/ACN + 0.1% Formic Acid gradient).[1][2]

Mechanistic & Structural Visualization[1]
The following diagram illustrates the synthesis pathway and the divergent reactivity of the

scaffold.

Key Reactivity Control
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Figure 1: Synthetic workflow for (5-Chloro-thiazol-2-yl)acetic acid and downstream

applications. The C5-chlorination is the critical regioselective step.

Troubleshooting & Optimization
Issue: Polychlorination.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_R5065_E.pdf
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_R5065_E.pdf
https://www.benchchem.com/product/b572595/docs?utm_src=pdf-body-img#application-note-5-chloro-thiazol-2-yl-acetic-acid-in-heterocyclic-synthesis
https://www.benchchem.com/product/b572595/docs?utm_src=pdf-body#application-note-5-chloro-thiazol-2-yl-acetic-acid-in-heterocyclic-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572595?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cause: Excess NCS or high temperatures (>60°C).[2]

Solution: Strictly control stoichiometry (1.05 eq) and monitor temperature.

Issue: Decarboxylation.

Cause: Heating the free acid in high-boiling solvents (DMSO/DMF) above 100°C.

Solution: Perform couplings at RT or <50°C. Keep the acid in solid form at 4°C for storage.

[1][2]

Issue: C5-Cl Stability.

Note: The C5-Cl bond is generally stable to standard nucleophiles (amines, alcohols)

under non-catalyzed conditions.[1][2] It does not readily undergo SNAr unless the thiazole

is further activated (e.g., N-oxide or sulfone formation).[1][2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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